N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. EKI-785 has been studied extensively for its potential as an anti-cancer agent.
Mecanismo De Acción
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EGFR and its downstream signaling pathways. EGFR activation leads to the activation of several downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting EGFR activity, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide can block these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to enhance the efficacy of other anti-cancer agents. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could potentially limit the blood supply to tumors, leading to their regression. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have dose-dependent toxicity in some cell lines, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective anti-cancer agents. Finally, the study of the effects of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence, could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, including the coupling of 6-methylpyridine-3-carboxylic acid with 3-aminopropylamine, followed by the condensation of the resulting intermediate with 4-aminoquinazoline-2(1H)-one. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been studied for its potential as a radio-sensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Propiedades
Fórmula molecular |
C19H19N5O3 |
---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-12-7-8-13(11-22-12)17(25)20-9-4-10-21-19(27)16-23-15-6-3-2-5-14(15)18(26)24-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,25)(H,21,27)(H,23,24,26) |
Clave InChI |
OYCUEFOJUKTHBP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.